1-(4-Acetyl-5-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 75007-16-8, is a purine derivative that has garnered interest in scientific research due to its potential applications in various fields, particularly in biochemistry and pharmacology. This compound is recognized for its role as an inhibitor in biological processes, especially in protein synthesis, making it a candidate for therapeutic applications, including cancer treatment .
The compound is classified under purine derivatives and is structurally related to other bioactive compounds. It is derived from the purine structure characterized by a bicyclic ring system containing nitrogen atoms. The compound's unique functional groups contribute to its biological activity and potential interactions with various molecular targets .
The synthesis of 1-(4-acetyl-5-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can involve several organic chemistry techniques. Common methods include:
The detailed reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity .
The molecular formula for 1-(4-acetyl-5-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is C15H20N4O4.
| Property | Data |
|---|---|
| Molecular Weight | 320.34 g/mol |
| IUPAC Name | 1-(4-acetyl-5-oxohexyl)-3,7-dimethylpurine-2,6-dione |
| InChI | InChI=1S/C15H20N4O4/c1-9(20)11(10(2)21)6-5-7-19-14(22)12-13(16-8-17(12)3)18(4)15(19)23/h8,11H,5-7H2,1-4H3 |
| Canonical SMILES | CC(=O)C(CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)C(=O)C |
The structural configuration includes multiple functional groups that influence its reactivity and interaction with biological targets .
1-(4-Acetyl-5-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
The mechanism of action for 1-(4-acetyl-5-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione primarily involves its interaction with molecular targets that play critical roles in protein synthesis.
The compound may inhibit specific enzymes involved in the translation process by binding to their active sites or interfering with substrate binding. This inhibition can occur at various stages of protein synthesis:
Such actions can lead to reduced protein synthesis in cells, which is particularly beneficial in cancer treatment where rapid cell proliferation is a concern .
The potential applications of 1-(4-acetyl-5-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione span several fields:
This compound represents a significant area of interest for ongoing research aimed at understanding its full potential in various scientific domains.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4